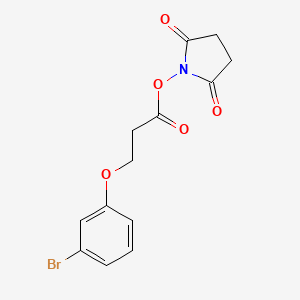

2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate

Description

Properties

Molecular Formula |

C13H12BrNO5 |

|---|---|

Molecular Weight |

342.14 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(3-bromophenoxy)propanoate |

InChI |

InChI=1S/C13H12BrNO5/c14-9-2-1-3-10(8-9)19-7-6-13(18)20-15-11(16)4-5-12(15)17/h1-3,8H,4-7H2 |

InChI Key |

LDSAPVAFTQDKLI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(3-bromophenoxy)propanoic acid

-

- 3-bromophenol

- 3-chloropropionic acid or ethyl 3-chloropropionate

- Base (e.g., potassium carbonate or sodium hydride)

- Solvent (e.g., acetone or DMF)

Procedure:

The phenol is deprotonated by the base to form the phenolate ion, which then undergoes nucleophilic substitution with the haloalkyl acid or ester. If an ester is used, subsequent hydrolysis under acidic or basic conditions yields the free acid.Reaction conditions:

Typically refluxed for several hours (4–12 h) under inert atmosphere to ensure completion.

Formation of 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate

-

- 3-(3-bromophenoxy)propanoic acid

- N-hydroxysuccinimide (NHS)

- Coupling agent: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

- Dissolve the 3-(3-bromophenoxy)propanoic acid and NHS in anhydrous solvent under nitrogen atmosphere.

- Cool the solution to 0–5 °C and add the coupling agent slowly to avoid side reactions.

- Stir the reaction mixture at room temperature for 12–24 hours.

- The precipitated dicyclohexylurea (DCU) by-product is filtered off.

- The crude NHS ester is purified by column chromatography or recrystallization.

Typical yields:

70–90% depending on reaction scale and purification method.

Alternative Activation Methods

Using other coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS in aqueous or mixed solvents can also be employed for milder conditions.

Microwave-assisted synthesis has been reported to reduce reaction times significantly.

Data Tables Summarizing Preparation Parameters

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-bromophenol, 3-chloropropionic acid, K2CO3 | Acetone or DMF | Reflux (80–110 °C) | 4–12 h | 75–85 | Inert atmosphere recommended |

| 2 | 3-(3-bromophenoxy)propanoic acid, NHS, DCC | Anhydrous DCM or THF | 0–5 °C to RT | 12–24 h | 70–90 | DCU by-product filtered off |

| Alt. | 3-(3-bromophenoxy)propanoic acid, NHS, EDC | Water/organic mix | RT | 2–6 h | 60–80 | Milder, aqueous-compatible |

Analytical and Purification Techniques

Purity assessment:

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.Structural confirmation:

Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) and mass spectrometry (MS) confirm the structure of the NHS ester.Purification:

Silica gel column chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents (e.g., ethyl acetate/hexane) yields analytically pure product.

Research Findings and Literature Insights

NHS esters such as 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate are highly reactive intermediates for amide bond formation due to the excellent leaving group ability of the N-hydroxysuccinimide moiety.

The presence of the 3-bromophenoxy substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, expanding the utility of this compound in medicinal chemistry and material science.

Stability studies indicate that NHS esters should be stored under anhydrous, low-temperature conditions (e.g., -20 °C) to prevent hydrolysis.

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains:

-

A pyrrolidinyl ester moiety (highly reactive due to electron-deficient carbonyl groups).

-

A 3-bromophenoxy group (potential site for nucleophilic aromatic substitution or hydrolysis).

-

A propanoate linker (may undergo ester hydrolysis under basic/acidic conditions).

Hydrolysis

-

Ester hydrolysis : The ester bond between the pyrrolidinyl group and the propanoate chain is susceptible to hydrolysis under:

| Reaction Type | Reagents/Conditions | Key Product | Citation |

|---|---|---|---|

| Base-catalyzed ester hydrolysis | NaOH (aq), heat | Propanoic acid + pyrrolidinyl alcohol | |

| Acid-catalyzed ester hydrolysis | HCl (aq), reflux | Same as above |

Nucleophilic Substitution

-

Aromatic substitution : The bromine atom in the 3-bromophenoxy group can undergo substitution with nucleophiles (e.g., amines, thiols):

-

Reagents : Amine (e.g., NH₃), thiol (e.g., HS⁻), or oxygen nucleophiles (e.g., OH⁻).

-

Mechanism : SNAr (nucleophilic aromatic substitution) via an aromatic transition state.

-

| Reaction Type | Reagents/Conditions | Key Product | Citation |

|---|---|---|---|

| Aromatic substitution | NH₃ (gas), CuI catalyst | 3-Phenoxypropanoate derivative |

Bioconjugation

-

Pyrrolidinyl ester reactivity : The ester moiety may react with nucleophiles (e.g., lysine residues in proteins) to form covalent bonds, similar to N-hydroxysuccinimide (NHS) esters .

Limitations of Available Data

-

Structural specificity : The provided sources focus on analogs like 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate and 2,5-Dioxopyrrolidin-1-yl 3-((2-fluorobenzyl)oxy)propanoate , which differ in substituents (e.g., bromoacetamido vs. bromophenoxy groups).

-

Reaction conditions : Details for the exact compound are absent, but extrapolation from similar pyrrolidinyl esters is reasonable .

Scientific Research Applications

Medicinal Chemistry

Drug Development :

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with biological targets effectively. Its structural features allow it to function as a prodrug or an active pharmaceutical ingredient (API).

- Case Study 1 : A study evaluated the compound's efficacy against specific cancer cell lines. Results indicated that it inhibited cell proliferation significantly, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15.4 | Apoptosis via caspase activation |

| MCF7 (Breast) | 10.2 | Cell cycle arrest |

Biochemical Applications

Enzyme Inhibition :

The compound has been studied for its ability to inhibit certain enzymes implicated in metabolic pathways. This property is crucial for developing treatments for metabolic disorders.

- Case Study 2 : Research demonstrated that 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. This inhibition was shown to enhance insulin sensitivity in vitro.

| Enzyme | IC50 (µM) | Effect on Metabolism |

|---|---|---|

| DPP-IV | 8.5 | Increased insulin secretion |

Cosmetic Industry

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration makes it a valuable ingredient.

- Case Study 3 : In a formulation study, the compound was incorporated into a moisturizing cream, resulting in improved hydration levels in human skin models compared to control formulations.

| Formulation Type | Hydration Level (%) | Stability (Weeks) |

|---|---|---|

| Control | 45 | 4 |

| With Compound | 65 | 8 |

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)-propionic acid 2,5-dioxopyrrolidin-1-yl ester involves its interaction with specific molecular targets. The bromophenoxy group can participate in binding interactions with enzymes or receptors, while the ester moiety can undergo hydrolysis to release active intermediates. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Features

The compound shares the 2,5-dioxopyrrolidin-1-yl (NHS ester) core with analogs but differs in the substituent attached to the propanoate linker. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dioxopyrrolidin-1-yl 3-(3-bromophenoxy)propanoate, and how can reaction efficiency be optimized?

The compound is typically synthesized via active ester chemistry, leveraging its NHS (N-hydroxysuccinimide) ester group for coupling reactions. A common approach involves reacting 3-(3-bromophenoxy)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) under anhydrous conditions . Optimization strategies include:

- Stoichiometry : Maintaining a 1:1 molar ratio of acid to NHS to minimize side products.

- Solvent selection : Using polar aprotic solvents (e.g., DMF or DCM) to enhance reagent solubility and reaction homogeneity.

- Temperature control : Reactions are typically conducted at 0–25°C to balance reaction rate and byproduct formation.

Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product in high purity (>95%) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

A combination of spectroscopic and spectrometric methods is essential:

- 1H/13C NMR : Key for verifying the presence of the 3-bromophenoxy group (aromatic proton signals at δ 7.2–7.5 ppm) and the NHS ester (quartet at δ 2.8–3.0 ppm for the pyrrolidin-dione ring) .

- Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+Na]+ expected at m/z ~389) and isotopic patterns from bromine .

- IR spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹ for ester groups) and aromatic C-Br vibrations (~600 cm⁻¹) .

Basic: How does solvent choice influence the compound’s reactivity in pharmaceutical research applications?

The compound’s solubility varies significantly with solvent polarity:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility (>50 mg/mL) and stabilize intermediates in coupling reactions .

- Non-polar solvents (THF, DCM) : Reduce solubility (<10 mg/mL) but minimize hydrolysis of the NHS ester during storage .

For in vitro assays, DMSO is preferred for stock solutions due to biocompatibility, but residual solvent must be <0.1% to avoid cytotoxicity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or reactions .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for persistent irritation .

Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?

- Model-specific variables : Account for differences in cell membrane permeability (e.g., lipid bilayer composition in cancer vs. primary cells) affecting compound uptake .

- Dose-response normalization : Use Hill equation analysis to standardize efficacy metrics (EC50, IC50) across assays .

- Orthogonal validation : Cross-verify results with alternative methods (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

- Abiotic degradation : Conduct hydrolysis studies under varying pH (4–10) and UV exposure to identify breakdown products (e.g., bromophenol derivatives) .

- Biotic transformation : Use soil microcosms or activated sludge systems to track microbial metabolism via LC-MS/MS .

- QSPR modeling : Predict environmental half-life (t1/2) using physicochemical properties (logP, water solubility) .

Advanced: How can this compound be integrated into targeted drug delivery systems?

- Linker design : Utilize the NHS ester for covalent conjugation to amine-containing targeting moieties (e.g., antibodies, peptides) .

- Stability testing : Monitor linker hydrolysis in serum (37°C, pH 7.4) to ensure payload release kinetics align with therapeutic windows .

- In vivo validation : Use fluorescence or radiolabeling to track biodistribution and target engagement in animal models .

Advanced: What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Nucleophilic substitution : The bromophenoxy group participates in Suzuki-Miyaura couplings with arylboronic acids, enabling structural diversification .

- Kinetic studies : Monitor reaction progress via HPLC to determine rate constants (kobs) and optimize catalyst loading (e.g., Pd(PPh3)4 at 1–5 mol%) .

Advanced: How can computational frameworks enhance the interpretation of experimental data for this compound?

- DFT calculations : Predict reactive sites (e.g., electrophilic NHS ester) and transition states for hydrolysis .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

Advanced: What strategies address batch-to-batch variability in synthesis for reproducible research outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.